MFCD18312821

Description

Such identifiers are typically assigned to catalog chemicals for research and industrial applications.

Properties

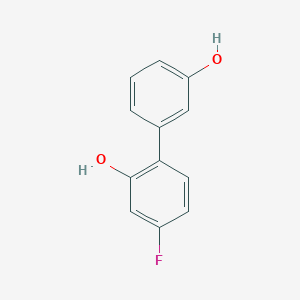

IUPAC Name |

5-fluoro-2-(3-hydroxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c13-9-4-5-11(12(15)7-9)8-2-1-3-10(14)6-8/h1-7,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXRCJGEZCENQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C=C(C=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683460 | |

| Record name | 4-Fluoro[1,1'-biphenyl]-2,3'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261998-25-7 | |

| Record name | 4-Fluoro[1,1'-biphenyl]-2,3'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18312821 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. Common synthetic routes include:

Step 1: Initial formation of the core structure through a condensation reaction.

Step 2: Functionalization of the core structure using reagents such as halogens or alkyl groups.

Step 3: Purification and isolation of the final product using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves:

Large-scale reactors: To handle the increased volume of reactants.

Automated systems: For precise control of reaction parameters such as temperature, pressure, and pH.

Quality control: Rigorous testing to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD18312821 undergoes various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

Reduction: Reduction to lower oxidation states using reducing agents such as sodium borohydride.

Substitution: Replacement of functional groups with others, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD18312821 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18312821 involves its interaction with specific molecular targets and pathways. This compound can:

Bind to enzymes: Inhibiting or activating their function.

Modulate signaling pathways: Affecting cellular processes such as proliferation, differentiation, and apoptosis.

Interact with receptors: Altering the response of cells to external stimuli.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties

Structural and Functional Similarities

- Boronic Acid Derivatives : CAS 1046861-20-4 (C₆H₅BBrClO₂) shares structural motifs with arylboronic acids, which are pivotal in Suzuki-Miyaura cross-coupling reactions. This compound may exhibit similar reactivity if it belongs to this class .

- Heterocyclic Compounds : CAS 1022150-11-3 (C₂₇H₃₀N₆O₃) and CAS 1761-61-1 (C₇H₅BrO₂) highlight the importance of heteroatoms (N, O, Br) in modulating solubility and biological activity. These features are critical for drug-likeness and pharmacokinetics .

Pharmacological Profiles

- BBB Penetration : CAS 1046861-20-4 is reported to cross the blood-brain barrier (BBB), a property often linked to small molecular weights (<500 g/mol) and moderate Log P values. This compound may share this trait if structurally analogous .

- Safety Profiles : CAS 1761-61-1 carries warnings for skin/eye irritation (H315, H319), emphasizing the need for hazard assessments in this compound’s handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.